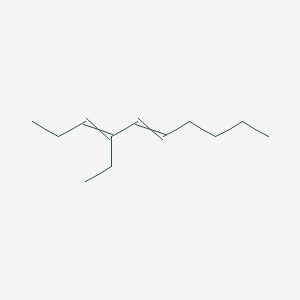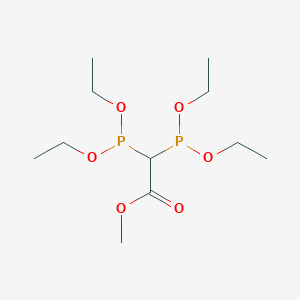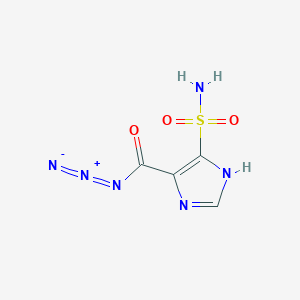
2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole is an organic compound that features a bromophenyl group attached to a benzodioxaphosphole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 4-bromophenyl derivatives with benzodioxaphosphole precursors. One common method includes the use of electrophilic aromatic substitution reactions where a bromine atom is introduced to the phenyl ring . The reaction conditions often involve the use of bromine and a catalyst such as mercuric oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, mercuric oxide, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence its biological activity . The benzodioxaphosphole ring may also contribute to its reactivity and binding affinity with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
N-(4-Bromophenyl)thiazol-2-yl derivatives: Compounds with similar bromophenyl groups but different core structures.
Uniqueness
2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
59348-42-4 |
|---|---|
Fórmula molecular |
C12H8BrO2P |
Peso molecular |
295.07 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C12H8BrO2P/c13-9-5-7-10(8-6-9)16-14-11-3-1-2-4-12(11)15-16/h1-8H |
Clave InChI |
IWGUCNHKRIEDRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OP(O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)


![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)





![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)




